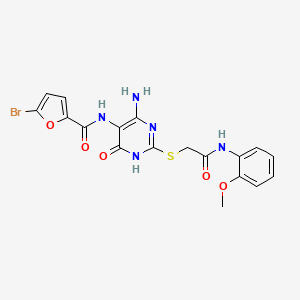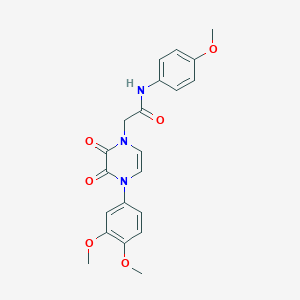
2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including methoxyphenyl groups and a dihydropyrazinone group. Methoxyphenyl groups are common in organic chemistry and are often involved in the formation of aromatic compounds . Dihydropyrazinones are a type of cyclic compound that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the compound. For example, the presence of methoxy groups suggests that the compound might be somewhat polar and could potentially form hydrogen bonds .科学的研究の応用
Chloroacetamide Herbicides and Their Mechanisms
Chloroacetamide herbicides, such as alachlor and metazachlor, are known for their pre-emergent or early post-emergent herbicidal activity against a wide range of annual grasses and broad-leaved weeds. These compounds are utilized in various crops, including cotton, maize, soybeans, and peanuts, among others. Their action mechanism involves the inhibition of fatty acid synthesis in target plants, a vital process for plant growth and development. This inhibition leads to the disruption of cell membrane formation and function, ultimately causing the death of the weed (Weisshaar & Böger, 1989).
Crystal Structures and Molecular Conformations
Research into compounds with similar structural motifs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has provided insights into the molecular conformations and crystal structures of these compounds. Such studies help understand the intermolecular interactions and stability, contributing to the design of new compounds with desired physical and chemical properties (Park et al., 1995).
Antimicrobial and Antioxidant Applications
The compound's derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These findings are crucial for developing new pharmaceuticals and supplements with antioxidant capabilities, which can protect against oxidative stress and related diseases (Chkirate et al., 2019).
Synthesis and Chemical Reactions
The synthesis and base-catalyzed ring transformation of related compounds have been extensively studied, providing valuable knowledge on the chemical synthesis and reactivity of this class of compounds. These studies are crucial for developing synthetic pathways for new drugs and chemicals with improved efficacy and safety profiles (Sápi et al., 1997).
Anticancer Research
Compounds with a similar structural framework have been explored for their anticancer activities. The design and synthesis of certain derivatives have been tested on cancer cell lines, showing potential as new anticancer agents. This line of research is pivotal for the ongoing search for more effective and safer cancer treatments (Al-Sanea et al., 2020).
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-28-16-7-4-14(5-8-16)22-19(25)13-23-10-11-24(21(27)20(23)26)15-6-9-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBQJHBGLZXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

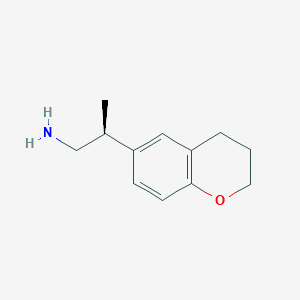
![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)
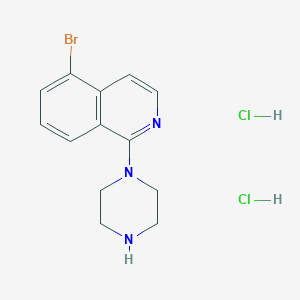

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)
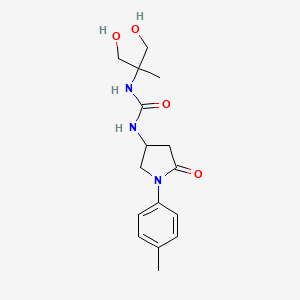
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
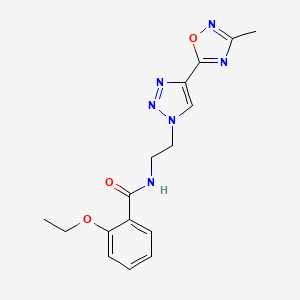
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
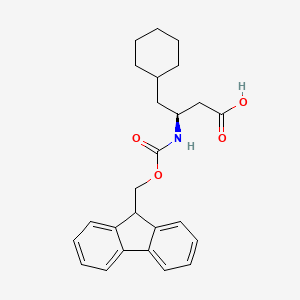
![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)
